molecular formula C13H20N2O B12609329 N-[(3-Aminophenyl)methyl]-N-methyloxan-4-amine CAS No. 874888-87-6

N-[(3-Aminophenyl)methyl]-N-methyloxan-4-amine

Cat. No.: B12609329
CAS No.: 874888-87-6
M. Wt: 220.31 g/mol
InChI Key: BNVIFVPGRJXMMR-UHFFFAOYSA-N
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Description

N-[(3-Aminophenyl)methyl]-N-methyloxan-4-amine is an organic compound with a complex structure that includes an oxane ring and an aminophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-Aminophenyl)methyl]-N-methyloxan-4-amine typically involves the reaction of 3-aminobenzylamine with an appropriate oxane derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction temperature and time are optimized to achieve high yields and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

N-[(3-Aminophenyl)methyl]-N-methyloxan-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The aminophenyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N-[(3-Aminophenyl)methyl]-N-methyloxan-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of biological pathways and interactions.

    Industry: It is used in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-[(3-Aminophenyl)methyl]-N-methyloxan-4-amine involves its interaction with specific molecular targets. The aminophenyl group can form hydrogen bonds and other interactions with biological molecules, influencing various pathways and processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3-Aminophenyl)methyl]-N-methylacetamide
  • N-[(3-Aminophenyl)methyl]-N-ethylacetamide

Uniqueness

N-[(3-Aminophenyl)methyl]-N-methyloxan-4-amine is unique due to its oxane ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

874888-87-6

Molecular Formula

C13H20N2O

Molecular Weight

220.31 g/mol

IUPAC Name

N-[(3-aminophenyl)methyl]-N-methyloxan-4-amine

InChI

InChI=1S/C13H20N2O/c1-15(13-5-7-16-8-6-13)10-11-3-2-4-12(14)9-11/h2-4,9,13H,5-8,10,14H2,1H3

InChI Key

BNVIFVPGRJXMMR-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC(=CC=C1)N)C2CCOCC2

Origin of Product

United States

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